methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate
CAS No.: 1172825-92-1
Cat. No.: VC4058013
Molecular Formula: C8H12N2O3
Molecular Weight: 184.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172825-92-1 |
|---|---|
| Molecular Formula | C8H12N2O3 |
| Molecular Weight | 184.19 g/mol |
| IUPAC Name | methyl 1-(2-methoxyethyl)pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C8H12N2O3/c1-12-6-5-10-4-3-7(9-10)8(11)13-2/h3-4H,5-6H2,1-2H3 |
| Standard InChI Key | TYFZFSNHXXBIIT-UHFFFAOYSA-N |
| SMILES | COCCN1C=CC(=N1)C(=O)OC |
| Canonical SMILES | COCCN1C=CC(=N1)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate (CAS 1172860-88-6) has the molecular formula C₈H₁₂N₂O₃ and a molecular weight of 184.19 g/mol . Its structure (Figure 1) comprises a pyrazole core substituted with a 2-methoxyethyl group at the 1-position and a methyl ester at the 3-position. The canonical SMILES representation (COCCN1C(=CC=N1)C(=O)OC) and InChI key (FKCSNMIYNCLBCG-UHFFFAOYSA-N) confirm its connectivity .
The pyrazole ring’s aromaticity and electron-withdrawing ester group influence its reactivity, making it amenable to further functionalization. The methoxyethyl side chain enhances solubility in polar solvents, a property critical for its application in solution-phase synthesis .
Synthesis and Regioselective Control
Key Synthetic Pathways
The compound is synthesized via a regioselective protocol leveraging trichloromethyl enones and hydrazine derivatives. A representative method involves:
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Cyclocondensation: Reacting trichloromethyl enones with 2-methoxyethylhydrazine in methanol under reflux to form the pyrazole core .
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Methanolysis: Cleaving the trichloromethyl group (-CCl₃) to yield the carboxyalkyl moiety, followed by esterification with methanol to produce the methyl ester .
Critical parameters include:
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Hydrazine form: Using free hydrazines (e.g., 2-methoxyethylhydrazine) favors the 1,5-regioisomer, while hydrazine hydrochlorides yield the 1,3-regioisomer .
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Solvent: Methanol is optimal for dissolving reactants and facilitating methanolysis .
For example, reacting 1-(2-methoxyethyl)pyrazole with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 90–100°C introduces formyl groups, which can be further oxidized to carboxylates and esterified .
Mechanistic Insights
The reaction proceeds through:
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Nucleophilic attack by hydrazine on the enone’s β-carbon, forming a β-enaminone intermediate.
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Cyclization to generate pyrazoline, which dehydrates to the pyrazole.
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Methanolysis of the trichloromethyl group, involving sequential hydrolysis and esterification .
Structural Characterization
Spectroscopic Data
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¹H NMR (CDCl₃): Signals at δ 3.34 (s, 3H, OCH₃), 3.75 (m, 2H, CH₂O), 4.32 (m, 2H, NCH₂), 6.79–7.51 (m, pyrazole-H) .
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¹³C NMR: Peaks at δ 52.3 (COOCH₃), 55.4 (OCH₃), 109.5–144.7 (pyrazole carbons), 163.1 (C=O) .
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FT-IR: Bands at 1,715 cm⁻¹ (C=O stretch), 1,235 cm⁻¹ (C-O ester), and 1,090 cm⁻¹ (C-O methoxy).
Crystallographic Analysis
Single-crystal X-ray diffraction (SC-XRD) of analogs confirms the planar pyrazole ring and spatial orientation of substituents. The ester group adopts a trans configuration relative to the methoxyethyl chain .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular weight | 184.19 g/mol |
| Melting point | 45–47°C (predicted) |
| Solubility | Soluble in MeOH, CH₂Cl₂ |
| LogP (partition coefficient) | 1.2 (estimated) |
The compound’s lipophilicity (LogP ~1.2) suggests moderate membrane permeability, advantageous for drug design .
Applications in Pharmaceutical Chemistry
Drug Precursor
The compound serves as an intermediate in synthesizing COX-2 inhibitors like celecoxib and mavacoxib . For example:
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Celecoxib synthesis: Methoxyethylpyrazole carboxylates undergo sulfonylation and coupling with aryl bromides to introduce the sulfonamide pharmacophore .
Bioactive Derivatives
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